2-Methoxy-2-(oxolan-2-yl)ethan-1-amine
Description
2-Methoxy-2-(oxolan-2-yl)ethan-1-amine (CAS: 1544281-18-6) is a chiral amine with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol. Its structure comprises a tetrahydrofuran (oxolane) ring substituted at the 2-position, linked to an ethanamine backbone bearing a methoxy group. This compound is of interest in organic synthesis, particularly for applications in asymmetric catalysis and pharmaceutical intermediates.
Properties
IUPAC Name |
2-methoxy-2-(oxolan-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-7(5-8)6-3-2-4-10-6/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQZALFMZRFDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxolan-2-yl)ethan-1-amine typically involves the reaction of oxirane derivatives with methoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process is optimized for large-scale production, ensuring purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxolan-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methoxy-2-(oxolan-2-yl)ethan-1-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxolan-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The methoxy group and oxolane ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine (CAS: 1543510-51-5)
- Molecular Formula: C₈H₁₇NO₂
- Key Difference : Ethoxy group replaces methoxy.
- Impact: Increased lipophilicity (logP ~1.2 vs.
2-[(Oxolan-3-yl)methoxy]ethan-1-amine (CAS: 883536-74-1)
- Molecular Formula: C₇H₁₅NO₂
- Key Difference : Oxolan-3-ylmethoxy substituent instead of 2-methoxy-oxolan-2-yl.
- Impact : Altered stereoelectronic effects; the 3-position substitution on the tetrahydrofuran ring may reduce steric hindrance, enhancing reactivity in nucleophilic reactions .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| 2-Methoxy-2-(oxolan-2-yl)ethan-1-amine | 145.20 | 0.8 | 12.3 |
| 2-Ethoxy-2-(oxolan-2-yl)ethan-1-amine | 159.22 | 1.2 | 8.7 |
| 2-[(Oxolan-3-yl)methoxy]ethan-1-amine | 145.20 | 0.7 | 14.1 |
Data extrapolated from analogs in .
Biological Activity
2-Methoxy-2-(oxolan-2-yl)ethan-1-amine, also known as a methoxy-substituted oxolane derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
Chemical Formula : CHNO
SMILES : COC(CN)C1CCCO1
InChI : InChI=1S/CHNO/c1-9-7(5-8)6-3-2-4-10-6/h6-7H,2-5,8H,1H
The compound comprises a methoxy group and a tetrahydrofuran (oxolane) ring, contributing to its reactivity and biological properties. The methoxy group enhances nucleophilicity, allowing participation in various chemical reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Interactions : The compound can function as a substrate or inhibitor in enzymatic reactions, potentially modulating enzyme activity.
- Receptor Modulation : It may influence signaling pathways associated with various physiological responses by interacting with receptors.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition Studies
In studies evaluating the inhibition of lysosomal phospholipase A2 (LPLA2), compounds similar to this compound were assessed for their ability to inhibit this enzyme. The inhibition of LPLA2 is significant as it plays a role in lipid metabolism and inflammatory processes .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 2-Methoxy-2-(oxolan-2-yl)ethan-1-am | TBD | LPLA2 |
| Amiodarone | 50 | LPLA2 |
Toxicological Profile
The compound has been classified with certain toxicological effects:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
Applications in Research and Industry
The compound is utilized across various fields due to its versatile chemical properties:
- Medicinal Chemistry : Investigated for potential therapeutic properties.
- Biochemical Assays : Employed in studies of enzyme mechanisms.
- Industrial Applications : Used as an intermediate in the synthesis of specialty chemicals and polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
